molecular formula C14H20O B1324680 2,2,3',5'-Tetramethylbutyrophenone CAS No. 898765-66-7

2,2,3',5'-Tetramethylbutyrophenone

Cat. No. B1324680
M. Wt: 204.31 g/mol
InChI Key: ZKGGJHPGFBVPQX-UHFFFAOYSA-N
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Description

2,2,3’,5’-Tetramethylbutyrophenone is a chemical compound with the CAS Number 898765-66-7 and a linear formula of C14H20O . It falls under the category of organic ketones.


Molecular Structure Analysis

The IUPAC name for this compound is 1-(3,5-dimethylphenyl)-2,2-dimethyl-1-butanone . The InChI code for this compound is 1S/C14H20O/c1-6-14(4,5)13(15)12-8-10(2)7-11(3)9-12/h7-9H,6H2,1-5H3 .

Scientific Research Applications

Synthesis and Pharmacology

2,2,3',5'-Tetramethylbutyrophenone derivatives are utilized in the synthesis of various pharmacologically active compounds. In a study, a series of tetracyclic butyrophenones exhibited potent binding affinities to serotonin 5-HT(2A) and dopamine D2 receptors, leading to the discovery of a multifunctional drug candidate (ITI-007) with good antipsychotic efficacy in vivo and potential applications for treating neuropsychiatric and neurological disorders (Li et al., 2014).

Another study synthesized a series of compounds as antagonists of leukotriene D4, indicating the potential of 2,2,3',5'-Tetramethylbutyrophenone derivatives as antiasthma agents. The study highlighted the importance of specific substitutions on the acetophenone structure for high antagonist activity (Dillard et al., 1987).

Oxidation and Catalysis

Research into the oxidation of ethylbenzene has identified that certain compounds related to 2,2,3',5'-Tetramethylbutyrophenone can act as catalysts. For instance, a study involving Mn-ZSM-5 zeolites synthesized without an organic template or calcination demonstrated high and stable catalytic activity in the oxidation of ethylbenzene. This highlights the compound's potential in chemical industry applications (Liu et al., 2020).

Enzymatic Reactions and Synthesis

2,2,3',5'-Tetramethylbutyrophenone and its derivatives are also used in enzymatic reactions and synthesis. For example, compounds used as masked 2-butanone equivalents underwent enzymatic cyanohydrin reactions, leading to high yields and enantiomeric excesses, demonstrating the compound's utility in synthesizing intermediates like (S)-2-hydroxy-2-methylbutyric acid with high enantiomeric purity (Fechter et al., 2007).

properties

IUPAC Name

1-(3,5-dimethylphenyl)-2,2-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-6-14(4,5)13(15)12-8-10(2)7-11(3)9-12/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGGJHPGFBVPQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=CC(=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642441
Record name 1-(3,5-Dimethylphenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3',5'-Tetramethylbutyrophenone

CAS RN

898765-66-7
Record name 1-(3,5-Dimethylphenyl)-2,2-dimethyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dimethylphenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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